Chloroacetyl vs. N-Acetyl Electrophilic Reactivity
The chloroacetyl group in 1-(3-amino-7-methoxy-10H-phenothiazin-10-yl)-2-chloroethan-1-one provides a site for nucleophilic substitution (SN2) not available in the N-acetyl analog 1-(3-amino-7-methoxy-10H-phenothiazin-10-yl)ethan-1-one (CAS 2059937-69-6). The carbon‑chlorine bond dissociation energy of acetyl chlorides is approximately 353 kJ/mol, significantly lower than the C–C bond (≈ 410 kJ/mol) that would need to be broken in the acetyl congener, making the chloroacetyl derivative reactive at the α‑carbon [1].
| Evidence Dimension | Bond dissociation energy at the reactive center |
|---|---|
| Target Compound Data | C–Cl bond: ≈353 kJ/mol |
| Comparator Or Baseline | 1-(3-Amino-7-methoxy-10H-phenothiazin-10-yl)ethan-1-one (CAS 2059937-69-6), C–C bond: ≈410 kJ/mol |
| Quantified Difference | Δ ≈ 57 kJ/mol lower energy for target compound; renders electrophilic substitution kinetically accessible under milder conditions |
| Conditions | Standard gas-phase bond dissociation energies for acyl chlorides vs. ketones; experimentally, chloroacetyl phenothiazines undergo nucleophilic substitution with amines in toluene at 80 °C in <12 h |
Why This Matters
This lower activation energy directly translates into broader synthetic utility for generating diverse derivatized libraries, making the compound superior for applications requiring efficient downstream conjugation.
- [1] McMurry, J. Organic Chemistry, 9th ed. Cengage Learning, 2015. Bond dissociation energies for acyl halides and ketones. View Source
